molecular formula C10H14O B2564387 (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one CAS No. 1609196-40-8

(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one

Cat. No.: B2564387
CAS No.: 1609196-40-8
M. Wt: 150.221
InChI Key: TZDMGBLPGZXHJI-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane framework with a methylene group at the 2-position and a ketone functional group at the 3-position. It is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one typically involves the use of starting materials such as norbornene derivatives. One common method includes the Diels-Alder reaction followed by oxidation and rearrangement steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMGBLPGZXHJI-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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